1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
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Description
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified as synthetic compounds that can act as positive regulators of cell division and differentiation. They exhibit cytokinin-like activity, which is often more potent than that of natural adenine compounds. This makes them valuable in in vitro plant morphogenesis studies for enhancing adventitious root formation (Ricci & Bertoletti, 2009).
High-Performance Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes have shown high photovoltaic performance, making them suitable for application in dye-sensitized solar cells. The incorporation of thiourea/urea groups into these dyes has been demonstrated to improve the short-circuit photocurrent density and open-circuit voltage, leading to high power conversion efficiency (Wu et al., 2013).
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic solutions. Their ability to form a protective layer on the metal surface through the adsorption of active centers has been studied, providing insights into their potential use in corrosion prevention (Mistry et al., 2011).
Antioxidant Activity
New thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown to exhibit potent antioxidant activity. These compounds, characterized by their ability to scavenge various radicals, represent a new class of antioxidant agents worthy of further investigation (Reddy et al., 2015).
Spectroscopic and Docking Properties
Thiourea derivatives have been the subject of investigation for their spectroscopic, reactive, transport, and docking properties. Studies include understanding their molecular structure, electrostatic potential, and potential as antifungal agents through molecular docking studies (Aswathy et al., 2017).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEIABIHNRITDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.